A Technical Guide to the Synthesis and Characterization of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
A Technical Guide to the Synthesis and Characterization of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a probable synthetic route, outlines key characterization methodologies, and presents expected data in a structured format.
Synthesis
The synthesis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid is most commonly achieved through the condensation reaction of 3,4-diaminobenzoic acid with pyridine-4-carboxaldehyde, followed by an oxidative cyclization. This method, a variation of the well-established Phillips-Ladenburg benzimidazole synthesis, provides a reliable route to the desired product.[1]
Experimental Protocol
Materials:
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3,4-Diaminobenzoic acid
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Pyridine-4-carboxaldehyde
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Ethanol (absolute)
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p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst[2][3]
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Sodium metabisulfite (optional, for purification of the intermediate)
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Activated charcoal
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Distilled water
Procedure:
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Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 3,4-diaminobenzoic acid in absolute ethanol. Add 1.1 equivalents of pyridine-4-carboxaldehyde to the solution.
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Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (approximately 0.1 equivalents) to the reaction mixture.[3]
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Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Cyclization and Oxidation: The intermediate Schiff base will cyclize and subsequently oxidize to the benzimidazole. In some variations of this reaction, an oxidizing agent is added, but often atmospheric oxygen is sufficient during reflux.
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Isolation and Purification:
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Cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.
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Filter the solid product and wash with cold ethanol.
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Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid. Activated charcoal can be used during recrystallization to remove colored impurities.
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Dry the purified product under vacuum.
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Characterization
The structure and purity of the synthesized 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid can be confirmed through various analytical techniques. Below is a summary of the expected characterization data.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₃H₉N₃O₂ |
| Molecular Weight | 239.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in DMSO, sparingly soluble in methanol, insoluble in water |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
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Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
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~13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
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~12.8 ppm (br s, 1H): Benzimidazole N-H proton.
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~8.7 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.
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~8.2 ppm (d, 1H): Aromatic proton on the benzimidazole ring.
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~7.9 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen.
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~7.7 ppm (dd, 1H): Aromatic proton on the benzimidazole ring.
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~7.5 ppm (d, 1H): Aromatic proton on the benzimidazole ring.
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2.2.2. ¹³C NMR Spectroscopy
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Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
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~167 ppm: Carboxylic acid carbon (-COOH).
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~151 ppm: Benzimidazole C2 carbon.
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~150 ppm: Pyridine C2 and C6 carbons.
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~142 ppm: Quaternary carbons of the benzimidazole ring.
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~138 ppm: Pyridine C4 carbon.
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~125 ppm: Benzimidazole C6 carbon.
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~121 ppm: Pyridine C3 and C5 carbons.
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~120 ppm: Aromatic CH carbons of the benzimidazole ring.
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~115 ppm: Aromatic CH carbons of the benzimidazole ring.
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2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 (broad) | O-H stretch of the carboxylic acid and N-H stretch of the benzimidazole |
| ~1700 | C=O stretch of the carboxylic acid |
| ~1610 | C=N stretch of the imidazole ring |
| ~1540 | C=C stretching of the aromatic rings |
| ~1300 | C-N stretching |
| ~1250 | C-O stretching of the carboxylic acid |
2.2.4. Mass Spectrometry
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Expected m/z: 240.07 [M+H]⁺ for C₁₃H₉N₃O₂. The fragmentation pattern would likely show the loss of CO₂ (m/z 44) from the carboxylic acid group.[4]
Experimental and Logical Diagrams
The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization methods.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039) [hmdb.ca]
- 2. 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxylic acid [cymitquimica.com]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
